molecular formula C16H14O5 B2831108 Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate CAS No. 866143-82-0

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate

Cat. No. B2831108
CAS RN: 866143-82-0
M. Wt: 286.283
InChI Key: TWVHAWZEFZGATL-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate” is a chemical compound with the molecular formula C16H14O5 . It is also known as “4-Carbomethoxysalicylaldehyde” and is used in the preparation of α-glucosidase inhibitors and β-lactamase substrates .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C16H14O5 . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 286.28 . Its physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Intermediate Applications

Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate plays a significant role as an intermediate in the synthesis of complex molecules. Lou Hong-xiang (2012) demonstrated its importance in the total synthesis of bisbibenzyls, highlighting its pivotal role in producing natural products with various biological activities. The study optimized synthesis conditions to achieve high yields, showcasing the compound's utility in synthetic organic chemistry (Lou, 2012).

Chemosensor Applications

Jiantao Ma et al. (2013) explored the compound's application in developing selective and colorimetric fluoride chemosensors. These novel sensors demonstrate the compound's utility in detecting fluoride ions, with significant implications for environmental monitoring and health (Ma et al., 2013).

Biodegradation Studies

The transformation of phenol to benzoate via para-carboxylation was studied by B. Genthner et al. (1989), using fluorinated analogues to elucidate the mechanism. This research contributes to understanding the anaerobic degradation pathways of phenolic compounds, with implications for environmental bioremediation (Genthner et al., 1989).

Polymer Synthesis

Gang Yang et al. (1999) demonstrated the compound's application in synthesizing hyperbranched aromatic polyamide. This study highlights the compound's versatility in polymer chemistry, contributing to the development of new materials with potential applications in various industries (Yang et al., 1999).

properties

IUPAC Name

methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16(19)12-4-2-11(3-5-12)10-21-14-7-6-13(9-17)15(18)8-14/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHAWZEFZGATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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